4-Methoxybenzyl chloride
Overview
Description
Synthesis Analysis
The efficient preparation of 4-Methoxybenzyl chloride involves ultrasound-facilitated rapid reactions, providing a clear advantage in efficiency and selectivity for protecting multisubstituted phenols, including sensitive phenolic aldehydes (Luzzio & Chen, 2008).
Molecular Structure Analysis
The molecular structure of 4-Methoxybenzyl chloride derivatives has been studied through various reactions, demonstrating the stability and reactivity of the carbocation intermediate formed during substitution reactions (Amyes & Richard, 1990).
Chemical Reactions and Properties
4-Methoxybenzyl chloride reacts with elemental phosphorus and phosphine in superbasic media, leading to the formation of phosphine oxides, showcasing its versatility in organic synthesis (Shaikhutdinova et al., 2001). Additionally, its benzylation reactions with alcohols and phenols under basic conditions yield 4-methoxybenzyl ethers, highlighting its utility in the modification of alcohol and phenol functional groups (Carlsen, 1998).
Physical Properties Analysis
The polymerization of 4-Methoxybenzyl chloride has been explored, leading to polymers with molecular weights ranging from 2000 to 10,000, which are soluble in common organic solvents. This showcases the compound's potential in creating materials with specific physical properties (Ballard et al., 1970).
Scientific Research Applications
Chemical Reactions and Mechanisms
4-Methoxybenzyl chloride has been studied for its role in various chemical reactions. Amyes and Richard (1990) investigated its stepwise and concerted substitution reactions, providing insights into the behavior of the 4-methoxybenzyl carbocation intermediate (Amyes & Richard, 1990). Additionally, the solvolysis of 4-methoxybenzyl chloride in different solvents was explored by Liu, Duann, and Hou (1998), highlighting its reaction dynamics and solvent participation (Liu, Duann & Hou, 1998).
Organic Synthesis Applications
In the field of organic synthesis, 4-methoxybenzyl chloride is used as a protective agent. Luzzio and Chen (2008) demonstrated its efficiency in protecting phenolic ethers, indicating its utility in synthesizing sensitive organic compounds (Luzzio & Chen, 2008). Kunz and Unverzagt (1992) applied 4-methoxybenzyl chloride in the synthesis of α-fucosyl glycosides and disaccharides, showcasing its versatility in complex carbohydrate synthesis (Kunz & Unverzagt, 1992).
Novel Syntheses and Reactions
4-Methoxybenzyl chloride's reactivity with other chemicals has been a topic of interest. For instance, its reaction with elemental phosphorus and phosphine was studied by Shaikhutdinova et al. (2001), leading to the formation of various phosphine oxides, which are valuable in several chemical processes (Shaikhutdinova et al., 2001).
Surface Activity and Surfactant Properties
Zhao et al. (2014) synthesized quaternary ammonium surfactants containing a methoxybenzyl substitute, exploring their surface activity and aggregation behavior in aqueous solutions. This study highlights the potential of 4-methoxybenzyl chloride in developing high-performance surfactants (Zhao et al., 2014).
Protective Group Strategies in Synthesis
The role of 4-methoxybenzyl chloride as a protective group in synthetic chemistry is significant. Johansson and Samuelsson (1984) investigated its use in the regioselective reductive ring-opening of hexopyranosides, contributing to novel protecting-group strategies (Johansson & Samuelsson, 1984).
Deprotection and Scavenging Techniques
Ilangovan et al. (2013) developed an efficient method for the deprotection and scavenging of the p-methoxybenzyl (PMB) group using POCl3. This highlights 4-methoxybenzyl chloride's role in the synthesis and later removal of protective groups in complex organic molecules (Ilangovan et al., 2013).
Safety And Hazards
4-Methoxybenzyl chloride is corrosive to metals and skin . Vapors may cause serious burns to the eyes . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
properties
IUPAC Name |
1-(chloromethyl)-4-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHYOXXOKFQHDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20231718 | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzyl chloride | |
CAS RN |
824-94-2 | |
Record name | 4-Methoxybenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=824-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000824942 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methoxybenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyloxybenzyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20231718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(chloromethyl)anisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.400 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLOXYBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q500ZS03TI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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